

MTHFD2 Inhibition: A Comparative Analysis of SOMCL-863 and DS18561882

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Compound of Interest

Compound Name: SOMCL-863

Cat. No.: B15580289

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For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Two Potent MTHFD2 Inhibitors

In the landscape of cancer metabolism research, the mitochondrial enzyme Methylenetetrahydrofolate Dehydrogenase 2 (MTHFD2) has emerged as a compelling therapeutic target. Its high expression in various cancers, contrasted with its limited presence in healthy adult tissues, positions it as a key vulnerability to be exploited in oncology drug development. This guide provides a head-to-head comparison of two prominent MTHFD2 inhibitors: **SOMCL-863** and DS18561882, presenting key performance data, detailed experimental protocols, and a visualization of the targeted signaling pathway.

Quantitative Data Summary

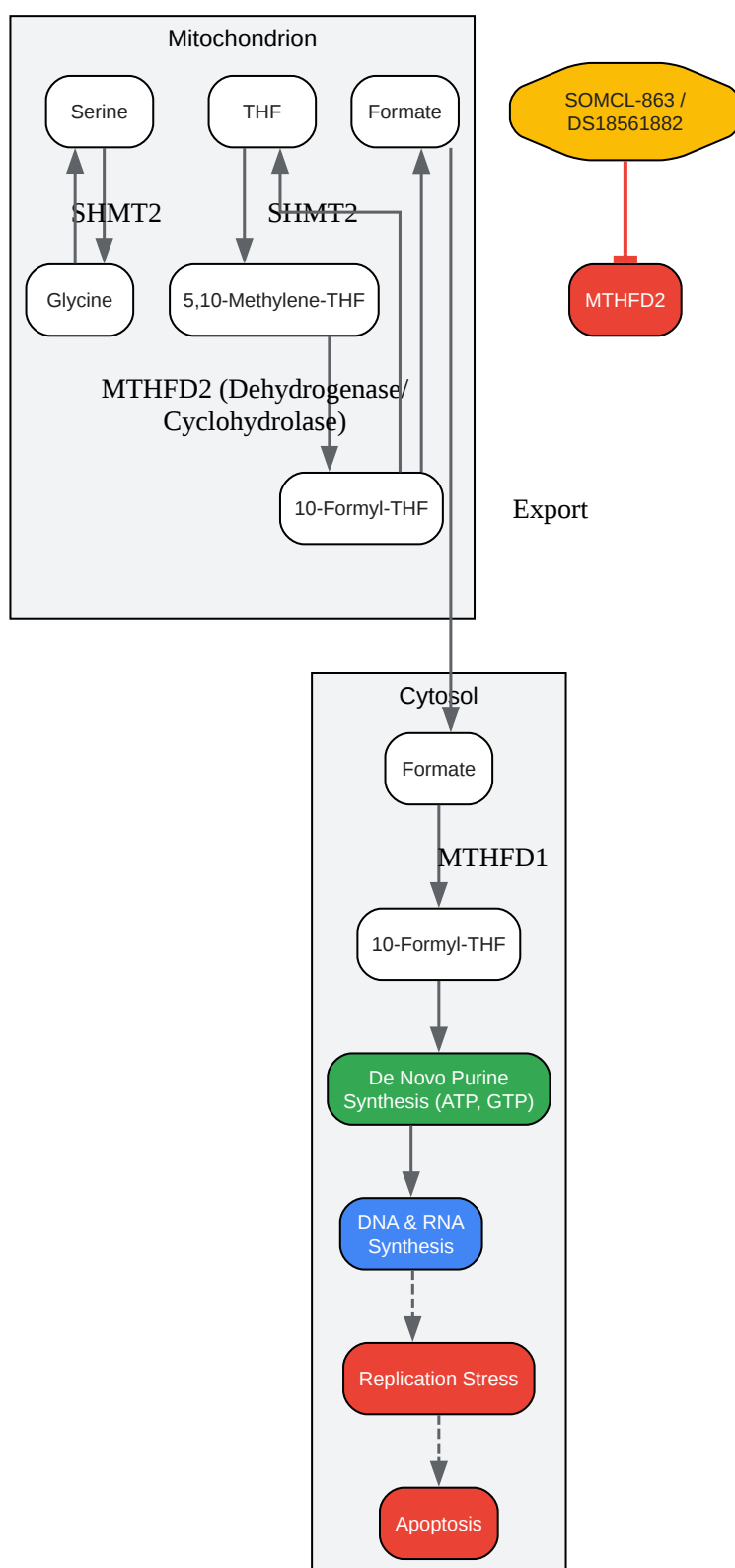
The following table summarizes the in vitro potency of **SOMCL-863** and DS18561882 in both enzymatic and cell-based assays.

Compound	Target	Assay Type	IC50 (nM)	Cell Line	Assay Type	GI50 (nM)
SOMCL-863	MTHFD2	Enzymatic Assay	Data not publicly available	Various Cancer Cell Lines	Cell Proliferation Assay	Data not publicly available
DS18561882	MTHFD2	Enzymatic Assay	6.3 ^[1]	MDA-MB-231 (Breast Cancer)	Cell Proliferation Assay	140 ^[1]

Note: Publicly available, specific quantitative data for **SOMCL-863** is limited. The focus of this guide is to present the available data for a competitor and provide standardized protocols for comparative evaluation.

Signaling Pathway and Mechanism of Action

MTHFD2 is a critical enzyme in the mitochondrial one-carbon metabolism pathway. It catalyzes the conversion of 5,10-methylenetetrahydrofolate to 10-formyltetrahydrofolate, a key step in the production of one-carbon units. These units are essential for the de novo synthesis of purines and thymidylate, the building blocks of DNA and RNA. By inhibiting MTHFD2, compounds like **SOMCL-863** and DS18561882 disrupt this crucial metabolic pathway, leading to a depletion of nucleotides, which in turn induces replication stress and ultimately triggers apoptosis in rapidly proliferating cancer cells.



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Caption: MTHFD2 inhibition disrupts one-carbon metabolism.

Experimental Protocols

MTHFD2 Enzymatic Assay (Dehydrogenase Activity)

This biochemical assay quantifies the direct inhibitory effect of a compound on the dehydrogenase activity of the MTHFD2 enzyme by monitoring the production of NADH.

Materials:

- Recombinant human MTHFD2 enzyme
- Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 10 mM MgCl₂, 1 mM DTT^[1]
- Substrate: 5,10-methylenetetrahydrofolate (CH₂-THF)
- Cofactor: NAD⁺
- Test compounds (e.g., **SOMCL-863**, DS18561882) dissolved in DMSO
- 96-well or 384-well microplate
- Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

- Prepare a reaction mixture containing the assay buffer, recombinant MTHFD2 enzyme, and NAD⁺.
- Add the test compound at various concentrations (typically a serial dilution) or DMSO (vehicle control) to the reaction mixture in the microplate wells.
- Incubate the plate for a predetermined period at room temperature to allow for compound binding to the enzyme.
- Initiate the enzymatic reaction by adding the substrate, CH₂-THF, to each well.
- Immediately begin monitoring the increase in absorbance at 340 nm over time, which corresponds to the production of NADH.

- Calculate the initial reaction velocity for each concentration of the test compound.
- Determine the half-maximal inhibitory concentration (IC50) value by fitting the dose-response data to a suitable sigmoidal curve.

Cell Proliferation (MTT) Assay

This cell-based assay determines the effect of a compound on the proliferation and viability of cancer cells.

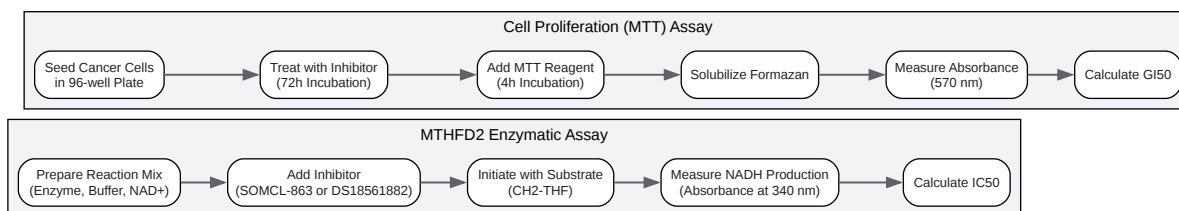
Materials:

- Cancer cell line of interest (e.g., MDA-MB-231)
- Complete cell culture medium (e.g., DMEM with 10% FBS)
- Test compounds dissolved in DMSO
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
- 96-well cell culture plates
- Multichannel pipette
- Microplate reader capable of reading absorbance at 570 nm

Procedure:

- Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO2 incubator at 37°C.
- The following day, treat the cells with serial dilutions of the test compound or DMSO (vehicle control).
- Incubate the plates for 72 hours in a CO2 incubator at 37°C.

- After the incubation period, add 10 μL of the MTT solution to each well and incubate for an additional 4 hours at 37°C.
- Carefully remove the medium and add 100 μL of the solubilization buffer to each well to dissolve the formazan crystals.
- Gently mix the contents of each well to ensure complete solubilization.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell growth inhibition for each compound concentration relative to the vehicle control.
- Determine the half-maximal growth inhibition (GI50) value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.



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Caption: Workflow for key in vitro assays.

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References

- 1. benchchem.com [benchchem.com]
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